
O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate is an organic compound with the molecular formula C16H17NO3S2. It contains a thioester and a sulfonamide functional group, making it a compound of interest in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate typically involves the reaction of 4-(benzylsulfamoyl)benzenecarbothioic acid with ethanol under acidic conditions. The reaction proceeds through the formation of an ester linkage between the carboxylic acid and the ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. standard esterification techniques used in organic synthesis can be scaled up for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate involves its interaction with molecular targets through its functional groups. The thioester group can undergo nucleophilic attack, leading to the formation of various intermediates. The sulfonamide group can interact with biological molecules, potentially inhibiting enzymes or other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-ethyl benzenecarbothioate: Similar structure but lacks the sulfonamide group.
4-(benzylsulfamoyl)benzenecarbothioic acid: Precursor in the synthesis of O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate.
Benzylsulfamoylbenzoic acid: Similar sulfonamide functionality but different overall structure.
Uniqueness
This compound is unique due to the presence of both thioester and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity .
Propriétés
Numéro CAS |
56768-75-3 |
|---|---|
Formule moléculaire |
C16H17NO3S2 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate |
InChI |
InChI=1S/C16H17NO3S2/c1-2-20-16(21)14-8-10-15(11-9-14)22(18,19)17-12-13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3 |
Clé InChI |
VKRDELLPWJKEIJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=S)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14643365.png)
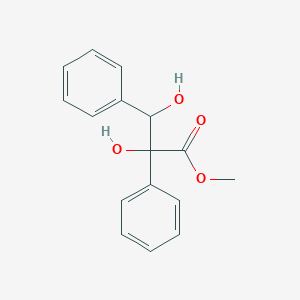

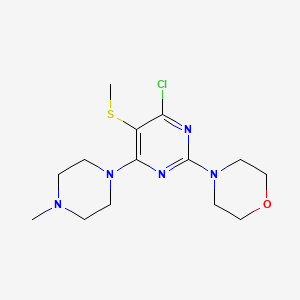


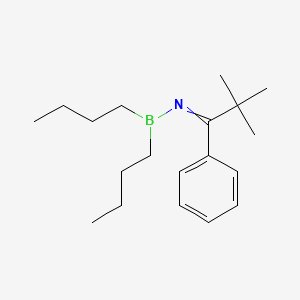
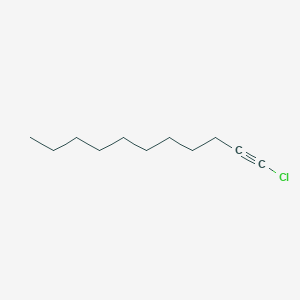
![Ethyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14643395.png)
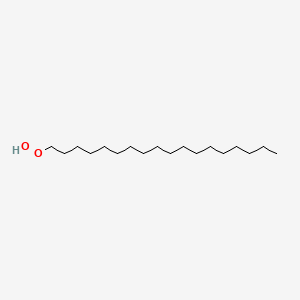

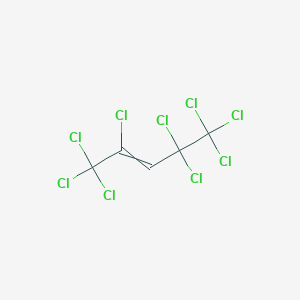
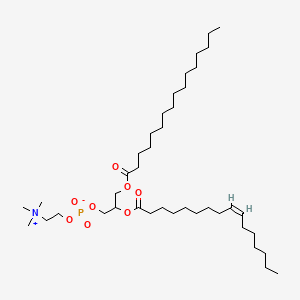
![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)
